molecular formula C9H12N2O5S B1195803 TIAZOFURIN CAS No. 92952-40-4

TIAZOFURIN

Cat. No.: B1195803
CAS No.: 92952-40-4
M. Wt: 260.27 g/mol
InChI Key: FVRDYQYEVDDKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TIAZOFURIN typically involves the condensation of a ribofuranosyl donor with a thiazolecarboxamide acceptor. The reaction conditions often include the use of protecting groups to ensure selective reactions at desired positions. Common reagents used in the synthesis include ribofuranosyl halides and thiazole derivatives .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: TIAZOFURIN undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

TIAZOFURIN has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TIAZOFURIN involves its conversion to thiazole-4-carboxamide adenine dinucleotide (TAD) within cells. TAD acts as a potent inhibitor of inosine-5’-monophosphate dehydrogenase, leading to the depletion of guanine nucleotides and subsequent inhibition of DNA and RNA synthesis. This mechanism underlies its potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of inosine-5’-monophosphate dehydrogenase and its potential to be converted into TAD, a highly effective inhibitor. This specificity and conversion capability distinguish it from other nucleoside analogs .

Properties

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRDYQYEVDDKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866787
Record name 1,4-Anhydro-1-(4-carbamoyl-1,3-thiazol-2-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92952-40-4, 92952-33-5, 60084-10-8
Record name NSC381855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC367920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TIAZOFURIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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